Product packaging for Spiro[5.5]undecan-5-amine;hydrochloride(Cat. No.:CAS No. 2126-96-7)

Spiro[5.5]undecan-5-amine;hydrochloride

Cat. No.: B2980419
CAS No.: 2126-96-7
M. Wt: 203.75
InChI Key: PQCNJJFMAFFUTK-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Spirocyclic Systems

Spiro compounds are classified based on the number of atoms in each ring linked to the central spiro atom. The nomenclature, according to IUPAC standards, reflects this structure. For Spiro[5.5]undecane, the name is derived as follows:

Spiro : Indicates a spirocyclic compound.

[5.5] : Denotes the number of carbon atoms in each ring, excluding the spiro atom itself. In this case, there are five carbons in the first ring and five in the second, attached to the central atom.

undecane (B72203) : Represents the total number of carbon atoms in the entire structure (5 + 5 + 1 = 11).

This systematic naming convention allows for the precise description of complex spirocyclic systems.

Significance of Spiro[5.5]undecane Scaffold in Chemical Research

The spiro[5.5]undecane scaffold is of considerable interest in chemical research, largely due to its rigid, three-dimensional structure. This unique geometry offers distinct advantages over flat, aromatic systems, leading to its incorporation into a wide range of molecules designed for specific functions, particularly in medicinal chemistry and drug discovery tandfonline.comresearchgate.netdndi.org.

The spiro[5.5]undecane skeleton is a recurring motif in a variety of natural products, including phytochemicals, terpenoids, and alkaloids banglajol.infodergipark.org.tr. The presence of this scaffold in nature suggests its evolutionary selection for specific biological interactions tandfonline.com. A prominent example is the histrionicotoxin family of alkaloids, which are isolated from the skin of poison dart frogs researchgate.netnih.gov. These compounds feature a 1-azaspiro[5.5]undecane core, a nitrogen-containing variant of the spiro[5.5]undecane system, and are known for their potent effects on nicotinic acetylcholine receptors banglajol.inforesearchgate.netnih.gov. The antifungal drug griseofulvin is another example of a marketed drug that is a spirocyclic natural product clinicalgate.comnih.gov. The natural occurrence of these complex structures inspires synthetic chemists to develop new methods for their construction and to explore their potential as therapeutic agents banglajol.info.

The shift from two-dimensional, planar molecules to three-dimensional structures is a key trend in modern drug discovery, often referred to as "escaping from flatland" researchgate.net3-dimensionality.com. Spirocyclic scaffolds like spiro[5.5]undecane are at the forefront of this movement for several reasons:

Enhanced Three-Dimensionality : The core advantage of spirocycles is their inherent three-dimensional nature tandfonline.combldpharm.com. This allows for the precise spatial arrangement of functional groups, enabling them to interact more effectively with the complex, three-dimensional binding sites of biological targets like proteins tandfonline.comdrugdesign.org.

Increased sp3 Character : Spirocycles have a high fraction of sp³ hybridized carbon atoms (Fsp³), a measure of a molecule's three-dimensionality bldpharm.com. A higher Fsp³ count is often correlated with improved clinical success, as it can lead to better solubility, metabolic stability, and pharmacokinetic profiles tandfonline.combldpharm.com.

Conformational Rigidity : The spiro center locks the two rings into a fixed orientation, reducing the molecule's conformational flexibility tandfonline.comresearchgate.net. This rigidity can be highly advantageous, as it pre-organizes the molecule for binding to its target, potentially increasing potency and selectivity while minimizing off-target effects tandfonline.comresearchgate.net.

Improved Physicochemical Properties : The introduction of a spirocyclic scaffold can favorably modulate a molecule's properties. For instance, increasing the sp³ character can enhance water solubility compared to corresponding aromatic systems tandfonline.comtandfonline.com. This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates researchgate.net.

Spiro[5.5]undecan-5-amine;hydrochloride is an example of an amine-containing spirocycle, also known as an azaspirocycle. The incorporation of a nitrogen atom into the spirocyclic framework introduces a basic center, which can be crucial for biological activity, often through the formation of salt bridges or hydrogen bonds with a biological target.

Azaspirocycles are valuable building blocks in medicinal chemistry. For example, 1,9-diazaspiro[5.5]undecane derivatives have been investigated for a range of therapeutic applications, including the treatment of pain, obesity, and psychotic disorders nih.gov. The synthesis of these N-unprotected spirocyclic amines is in high demand as they serve as versatile scaffolds for further chemical elaboration in drug discovery programs acs.org. The development of synthetic methods to create these complex structures, such as the use of Stannyl Amine Protocol (SnAP) reagents with cyclic ketones, is an active area of research acs.org. The amine functionality provides a handle for creating diverse libraries of compounds, allowing for the systematic exploration of structure-activity relationships researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22ClN B2980419 Spiro[5.5]undecan-5-amine;hydrochloride CAS No. 2126-96-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecan-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-6-2-5-9-11(10)7-3-1-4-8-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCNJJFMAFFUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-96-7
Record name spiro[5.5]undecan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comprehensive Structural Characterization and Elucidation

X-ray Crystallography for Solid-State Structure

Single-Crystal X-ray Diffraction Analysis

At present, detailed single-crystal X-ray diffraction data for Spiro[5.5]undecan-5-amine;hydrochloride is not available in the public domain. Structural analyses have been performed on related spiro[5.5]undecane derivatives, which reveal that the two cyclohexane (B81311) rings typically adopt a chair conformation. However, without a specific crystallographic study on the title compound, key parameters such as the crystal system, space group, and unit cell dimensions remain undetermined.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

Determination of Bond Lengths, Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles is fundamental to understanding the molecular geometry of a compound. This information, derived from the refinement of the crystal structure, offers insights into the hybridization of atoms and the steric and electronic effects that govern the molecular shape. For this compound, experimentally determined values for these parameters are not currently published. Theoretical calculations could provide estimates, but experimental verification through X-ray crystallography is essential for definitive structural elucidation.

Interactive Data Table: Selected Bond Lengths, Angles, and Dihedral Angles for this compound

MeasurementAtoms InvolvedValue
Bond Lengths (Å)
C-NData not available
C-C (spiro center)Data not available
Bond Angles (°)
C-N-HData not available
C-C-C (within rings)Data not available
Dihedral Angles (°)
H-N-C-CData not available

Stereochemical and Conformational Analysis

Inherent Chirality of Spiro[5.5]undecane Systems

Spiro compounds, including the parent spiro[5.5]undecane, can exhibit a form of chirality known as inherent chirality. wikipedia.org This type of chirality arises not from a traditional stereogenic center (a carbon with four different substituents), but from the twisted and non-planar arrangement of the two rings in three-dimensional space. wikipedia.org The spirocyclic nature of these molecules creates a rigid structure where the two rings are held in approximately perpendicular planes, leading to a chiral molecular shape. acs.org

Even in the absence of substituents, the spiro[5.5]undecane skeleton itself is chiral. rsc.org However, in the unsubstituted hydrocarbon, rapid conformational changes can lead to an averaging of this chirality, making the isolation of enantiomers challenging. The introduction of a substituent, as in Spiro[5.5]undecan-5-amine, can lock the conformation and allow for the clear expression of this inherent chirality.

Diastereomeric and Enantiomeric Investigations

The presence of a substituent on one of the cyclohexane (B81311) rings of the spiro[5.5]undecane system, as in Spiro[5.5]undecan-5-amine, introduces a traditional chiral center at the C-5 position. This, combined with the inherent chirality of the spiro scaffold, leads to the possibility of multiple stereoisomers. Specifically, the compound can exist as diastereomers and enantiomers.

Illustrative Stereoisomers of Spiro[5.5]undecan-5-amine
Stereoisomer TypeDescriptionExample
EnantiomersNon-superimposable mirror images arising from the inherent chirality of the spiro system and the chiral center at C-5.(R)-Spiro[5.5]undecan-5-amine and (S)-Spiro[5.5]undecan-5-amine
DiastereomersStereoisomers that are not mirror images of each other, arising from the relative orientation of the amine group (axial vs. equatorial) in relation to the spiro scaffold.cis-Spiro[5.5]undecan-5-amine and trans-Spiro[5.5]undecan-5-amine

Conformational Preferences and Dynamics of Six-Membered Rings (e.g., Chair Conformation)

The dynamics of the six-membered rings also include the process of ring flipping, where one chair conformation converts to another. This process has a specific energy barrier. For cyclohexane, this barrier is approximately 10-11 kcal/mol. The presence of the spiro center and the bulky ammonium (B1175870) group in Spiro[5.5]undecan-5-amine;hydrochloride would be expected to influence this barrier, potentially leading to a more rigid system compared to a simple substituted cyclohexane.

Conformational Data for Cyclohexane and a Substituted Cyclohexane (Illustrative)
CompoundMost Stable ConformationEnergy Difference (Axial vs. Equatorial)Ring Inversion Barrier
CyclohexaneChairN/A~10.5 kcal/mol
MethylcyclohexaneChair (Equatorial Methyl)~1.7 kcal/mol~10.3 kcal/mol

Influence of Anomeric and Exo-Anomeric Effects on Conformation

The anomeric effect is a stereoelectronic effect that describes the tendency of a substituent on a heterocyclic ring to prefer an axial orientation, even if this is sterically less favorable. wikipedia.org This effect is most pronounced when an electronegative atom is part of the ring and an adjacent carbon atom bears another electronegative substituent. While the classic anomeric effect is described for systems like pyranose rings, analogous effects can be considered in other heterocyclic systems.

In the case of this compound, the ring containing the amine group is a carbocycle (cyclohexane). Therefore, a classical anomeric effect is not expected. However, stereoelectronic interactions involving the nitrogen atom of the amine group and the C-C bonds of the ring can still influence the conformational equilibrium. The protonation of the amine to form the hydrochloride salt will significantly alter the electronic properties of the nitrogen atom, likely diminishing any potential for the lone pair to participate in hyperconjugative interactions that might stabilize an axial conformation.

The exo-anomeric effect relates to the preferred conformation of the substituent itself. journalirjpac.comchemtube3d.com For the -NH3+ group, rotation around the C-N bond will also have preferred orientations to minimize steric interactions with the rest of the spiro[5.5]undecane framework.

Diastereotopicity in NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of molecules like this compound. A key concept in this analysis is diastereotopicity. masterorganicchemistry.com In a chiral molecule, protons on a methylene (B1212753) group (CH2) are often diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts in the ¹H NMR spectrum.

In this compound, the inherent chirality of the spiro system and the presence of the chiral center at C-5 create a chiral environment. As a result, the methylene protons on both cyclohexane rings are expected to be diastereotopic. For example, the two protons on C-4 and C-6, adjacent to the carbon bearing the amine group, will be diastereotopic. Their distinct chemical shifts and coupling patterns can provide valuable information about the conformation of the ring and the orientation of the amine substituent. The observation of distinct signals for these protons would be strong evidence for the chiral nature of the molecule and can be used to assign the relative stereochemistry. researchgate.net

Expected ¹H NMR Features due to Diastereotopicity
ProtonsExpected RelationshipExpected NMR Signal
C-4 Methylene ProtonsDiastereotopicTwo separate signals, each potentially a multiplet
C-6 Methylene ProtonsDiastereotopicTwo separate signals, each potentially a multiplet
Other Methylene ProtonsDiastereotopicComplex multiplets due to overlapping signals

Anancomericity and Ring Flipping Studies

An anancomeric system is one in which one conformer is so strongly favored that the other is present in negligible amounts. researchgate.net This "locking" of the conformation can be due to a very bulky substituent that has a strong preference for the equatorial position. In the case of this compound, the -NH3+ group is a bulky substituent. The energetic penalty for this group to occupy an axial position, leading to significant 1,3-diaxial interactions, could be substantial.

If the energy difference between the axial and equatorial conformers is large enough, the system may be considered anancomeric, or at least strongly biased towards the equatorial conformer. This would mean that at room temperature, the molecule exists almost exclusively in the conformation where the ammonium group is equatorial.

Ring flipping studies, often performed using variable-temperature NMR, can provide information about the energy barrier to conformational interchange. By cooling a sample, it is sometimes possible to "freeze out" the individual conformers and observe their separate NMR signals. The temperature at which the signals coalesce can be used to calculate the energy barrier for the ring flip. For this compound, such studies would provide valuable insight into the rigidity of the spirocyclic system and the energetic cost of forcing the bulky ammonium group into an axial position. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

No publicly available research could be located that has applied Density Functional Theory (DFT) to the study of Spiro[5.5]undecan-5-amine;hydrochloride.

There are no available data from geometry optimization or electronic structure calculations for this compound.

No studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters of this compound using DFT methods have been found in the searched literature.

There is no information available regarding the analysis of the electronic spectra of this compound through Time-Dependent Density Functional Theory (TD-DFT).

Ab Initio Molecular Orbital Calculations (e.g., MP2)

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

A search of scientific databases yielded no studies that have performed Natural Bond Orbital (NBO) analysis to investigate the intermolecular interactions of this compound.

Molecular Dynamics (MD) Simulations for Molecular Behavior

There are no published molecular dynamics (MD) simulations that describe the molecular behavior of this compound.

Semiempirical Quantum Mechanical Methods for Reaction Energetics

Semiempirical quantum mechanical methods offer a computationally efficient approach to studying the energetics of chemical reactions. These methods, such as AM1, PM3, and PM7, are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for large and complex molecules. sci-hub.senih.gov While less accurate than ab initio or density functional theory (DFT) methods, they can provide valuable qualitative and semi-quantitative insights into reaction mechanisms and energy barriers. nih.govpeerj.com

For this compound, semiempirical methods could be employed to investigate various reactions, such as N-acylation, N-alkylation, or elimination reactions. By calculating the heats of formation of reactants, transition states, and products, it is possible to estimate the activation energies and reaction enthalpies. These calculations would help in predicting the feasibility of a reaction and identifying the most likely reaction pathways.

For instance, in studying the reaction of Spiro[5.5]undecan-5-amine with an electrophile, semiempirical methods could be used to model the transition state geometry and energy. This information is crucial for understanding the factors that control the reaction rate and selectivity. While the accuracy of semiempirical methods for reaction energies can have mean absolute errors in the range of 11-15 kcal/mol for some reaction types, they are particularly useful for initial screenings of reaction pathways before employing more computationally expensive methods. peerj.com The development of newer semiempirical methods with improved parameterization continues to enhance their reliability for studying reaction energetics in complex organic molecules. chemrxiv.org

Table 1: Representative Applications of Semiempirical Methods in Reaction Energetics

Reaction TypeComputational ObjectiveExpected Insights
N-AcylationCalculate the energy profile of the reaction with an acylating agent.Determine the activation energy and predict the reaction rate.
N-AlkylationModel the transition state for the addition of an alkyl group.Understand the steric and electronic effects on the reaction.
EliminationInvestigate the energetics of removing a leaving group.Assess the feasibility of elimination pathways versus substitution.

Computational Prediction of Diastereomers and Ligand Design

The spirocyclic nature of Spiro[5.5]undecan-5-amine introduces significant conformational rigidity and multiple stereocenters, leading to the possibility of several diastereomers. Computational methods are essential for predicting the relative stabilities of these diastereomers and for guiding the design of ligands based on this spirocyclic scaffold.

Computational Prediction of Diastereomers:

Molecular mechanics (MM) calculations, using force fields such as MMFF or AMBER, are a common starting point for conformational analysis and the study of diastereomers. researchgate.net These methods can efficiently explore the potential energy surface to identify low-energy conformations of the different diastereomers. The relative energies of these conformers provide an estimate of their thermodynamic stabilities.

Ligand Design:

Spirocyclic scaffolds are of great interest in drug discovery due to their inherent three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. enamine.netnih.govbldpharm.com Computational ligand design for this compound would involve using its three-dimensional structure as a starting point for designing new molecules.

Structure-based drug design (SBDD) approaches could be used if the three-dimensional structure of a target protein is known. In this case, the spirocyclic amine could be docked into the active site of the protein to predict its binding mode and affinity. This information can then be used to design derivatives with improved interactions.

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. These methods rely on the principle that molecules with similar shapes and properties are likely to have similar biological activities. By comparing the shape and electrostatic properties of Spiro[5.5]undecan-5-amine with those of known active molecules, it is possible to generate hypotheses about its potential biological targets and to design new analogs with enhanced activity. The conformational rigidity of spirocycles can reduce the entropy penalty upon binding to a target, making them attractive scaffolds for ligand design. enamine.net

Table 2: Computational Approaches for Diastereomer Prediction and Ligand Design

ApproachMethodApplication to Spiro[5.5]undecan-5-amine
Diastereomer Prediction Molecular Mechanics (MM)Rapidly screen and identify stable conformations of different diastereomers.
Density Functional Theory (DFT)Accurately calculate the relative energies and geometries of diastereomers.
Ligand Design Molecular Docking (SBDD)Predict the binding mode and affinity to a specific biological target.
3D-QSAR (LBDD)Develop quantitative structure-activity relationships to guide the design of more potent analogs.

Estimation of Energies and Chemical Reactivity

Quantum chemical calculations are fundamental for estimating the energies of different molecular states and for predicting the chemical reactivity of this compound. These calculations provide insights into the electronic structure of the molecule, which governs its behavior in chemical reactions.

Estimation of Energies:

Ab initio and DFT methods can be used to calculate a variety of molecular energies, including the total electronic energy, the energies of molecular orbitals (HOMO and LUMO), and the energies of different conformations. The protonation of the amine group in the hydrochloride salt will have a significant effect on the molecule's electronic structure and conformation, and these effects can be accurately modeled. Theoretical studies on protonated polycyclic aromatic hydrocarbon imines have shown that the protonated species are more stable than their unprotonated counterparts. sci-hub.senih.gov

The conformational energies of the cyclohexane (B81311) rings in the spiro[5.5]undecane system can be investigated to determine the most stable chair, boat, or twist-boat conformations. A theoretical study on 1,7-dioxa-spiro[5.5]undecane and its analogs used DFT to evaluate the stability of different conformations, highlighting the influence of anomeric effects. e-tarjome.com Similar analyses for this compound would reveal the preferred three-dimensional arrangement of the molecule.

Chemical Reactivity:

The chemical reactivity of a molecule can be rationalized using concepts derived from DFT, often referred to as conceptual DFT. mdpi.comresearchgate.net Various reactivity descriptors can be calculated to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). For Spiro[5.5]undecan-5-amine, the HOMO would likely be localized on the nitrogen atom of the amine group, making it a primary site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For the protonated amine, the region around the ammonium (B1175870) group would be strongly positive, influencing its interactions with nucleophiles.

By calculating these descriptors for this compound, it is possible to predict its reactivity towards different reagents and to understand how its spirocyclic structure influences its chemical behavior. For example, the steric hindrance around the amine group, imposed by the rigid spirocyclic framework, can be expected to play a significant role in its reactivity, a factor that can be quantitatively assessed through computational modeling. nih.gov

Table 3: Quantum Chemical Descriptors for Chemical Reactivity

DescriptorDefinitionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the nucleophilicity of the amine group.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical stability and overall reactivity.
MEP Molecular Electrostatic Potential.Visualizes electron-rich and electron-poor regions, predicting sites of interaction.
Chemical Hardness Resistance to change in electron configuration.A measure of the molecule's stability.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Key Spiroannulation Reactions

The construction of the spiro[5.5]undecane skeleton is a cornerstone of synthesizing compounds like Spiro[5.5]undecan-5-amine;hydrochloride. Spiroannulation, the formation of a spirocyclic system, can be achieved through several mechanistic pathways, with the double Michael addition being a prominent and efficient method. researchgate.netdergipark.org.tr

This reaction typically involves the condensation of a cyclic 1,3-dicarbonyl compound with an α,β-unsaturated ketone. A classic example is the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and a 1,5-diaryl-1,4-pentadien-3-one. banglajol.inforesearchgate.net The mechanism, often catalyzed by a Lewis acid or a base (like triethylamine), proceeds as follows:

First Michael Addition: The enolate of the 1,3-dicarbonyl compound, formed under basic conditions, acts as a nucleophile and attacks one of the β-carbons of the dienone. This is a conjugate addition that forms a new carbon-carbon bond.

Intramolecular Cyclization (Second Michael Addition): The intermediate product then undergoes an intramolecular Michael addition. An enolate formed on the other side of the original dicarbonyl compound attacks the second electrophilic β-carbon of the dienone system.

Protonation: The resulting enolate is protonated to yield the final spiro[5.5]undecane-trione derivative.

This cascade reaction, sometimes referred to as a [5+1] double Michael addition, efficiently constructs the core spirocyclic structure in a single pot. researchgate.netdergipark.org.tr Other methods for forming this spiro system include Lewis acid-promoted spiroannulation of bis-acetals and tandem reactions involving ynamines. banglajol.info

ReactionReactants ExampleCatalyst/ConditionsKey Feature
Double Michael Addition Dimedone + 1,5-diphenylpenta-1,4-dien-3-oneLewis Acid or Base (e.g., Triethylamine)One-pot cascade reaction forming two C-C bonds. banglajol.inforesearchgate.net
Biocatalytic [5+1] Addition Cyclohexane-1,3-dione + DienoneD-aminoacylase (DA)Enzymatic catalysis leading to high stereoselectivity. researchgate.net
Radical Cyclization α,β-unsaturated ketones + cyclic ketoneRadical InitiatorForms fused ring systems that can be precursors to spirocycles. researchgate.net

Regioselectivity and Stereoselectivity in Spiro[5.5]undecane Formation

The formation of the spiro[5.5]undecane ring system involves the creation of a spirocenter, which is a chiral center. rsc.org Therefore, controlling the regioselectivity and stereoselectivity of the spiroannulation is crucial for synthesizing specific isomers.

Regioselectivity: In reactions like the double Michael addition, the regioselectivity is generally well-defined by the nature of the reactants—the nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated system. Directing groups on the reactants can further control the regiochemistry of the addition. nih.gov

Stereoselectivity: The spatial arrangement of the substituents on the newly formed rings is determined by stereoselective factors.

Catalyst Control: Lewis acids can coordinate with the reactants to favor a specific transition state, leading to the preferential formation of one diastereomer. Biocatalytic methods, such as using the enzyme D-aminoacylase, have been shown to produce almost exclusively cis isomers in double Michael additions. researchgate.net

Solvent Effects: The polarity of the solvent can influence the reaction's stereochemical outcome. For instance, in certain Lewis acid-promoted spiroannulations, changing the solvent from dichloromethane (B109758) to acetonitrile (B52724) or tetrahydrofuran (B95107) has been observed to significantly alter the ratio of the diastereomers produced.

Substrate Control: The inherent structure of the starting materials can direct the stereochemical course of the reaction, a principle known as substrate-controlled stereoselection.

FactorInfluence on SelectivityExample
Catalyst Controls the facial selectivity of the attack.D-aminoacylase enzyme yields almost exclusively cis isomers in [5+1] additions. researchgate.net
Solvent Can stabilize different transition states, favoring one stereoisomer over another.Changing from CH₂Cl₂ to CH₃CN or THF can invert the major product in some spiroannulations.
Directing Groups Functional groups on the substrate can direct the incoming nucleophile or electrophile.Hydroxyl or amine groups can chelate to a catalyst, directing the reaction pathway. nih.gov

Reactivity of this compound Towards Electrophiles and Nucleophiles

The reactivity of this compound is dominated by the presence of the ammonium (B1175870) group (-NH₃⁺). This cationic center renders the nitrogen atom non-nucleophilic and non-basic, contrasting sharply with the corresponding free amine.

Reactivity towards Electrophiles: The lone pair of electrons on the nitrogen atom is bonded to a proton from HCl, making it unavailable to attack electrophiles. Therefore, this compound is generally unreactive towards common electrophiles such as acyl chlorides, alkyl halides, and aldehydes under neutral or acidic conditions. To induce reactivity, the free amine must first be liberated by treatment with a base.

Reaction with Base: R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl The resulting free amine (Spiro[5.5]undecan-5-amine) is a potent nucleophile and can readily react with a wide range of electrophiles.

Reactivity towards Nucleophiles: The ammonium group itself is not susceptible to nucleophilic attack. The surrounding C-H bonds are also not significantly activated towards nucleophiles. The primary role of the ammonium group is its electron-withdrawing inductive effect, which may slightly influence the reactivity of other parts of the spiro[5.5]undecane skeleton, though this effect is generally weak.

Reagent TypeReactivity with this compoundReactivity with Free Amine (Spiro[5.5]undecan-5-amine)Product Type (from Free Amine)
Electrophiles (e.g., Acyl Chlorides, Alkyl Halides) UnreactiveHighly Reactive (Nucleophilic Acyl Substitution / SN2)Amides, Secondary/Tertiary Amines
Bases (e.g., NaOH, Et₃N) Reactive (Deprotonation)Unreactive (or acts as a base itself)Free Amine
Nucleophiles (e.g., CN⁻, OH⁻) UnreactiveUnreactiveNo reaction

Hydrolytic Stability of the Hydrochloride Salt

Amine hydrochloride salts are the product of a reaction between a weak base (the amine) and a strong acid (hydrochloric acid). In the solid state, the salt is stable. However, in an aqueous solution, the salt can dissociate and the resulting ammonium ion can undergo hydrolysis. pitt.edugla.ac.uk

The equilibrium for the hydrolysis is as follows: R-NH₃⁺ + H₂O ⇌ R-NH₂ + H₃O⁺

This equilibrium signifies that an aqueous solution of this compound will be acidic due to the production of hydronium ions (H₃O⁺). The stability of the salt in solution is therefore dependent on the pH.

In Acidic Solution (low pH): The equilibrium shifts to the left, favoring the protonated ammonium form (R-NH₃⁺). The salt is stable under these conditions.

In Neutral or Basic Solution (high pH): The equilibrium shifts to the right as H₃O⁺ is consumed, leading to the deprotonation of the ammonium ion and the formation of the free amine (R-NH₂).

Therefore, the hydrolytic stability is not a measure of decomposition but rather the position of the acid-base equilibrium in water. The stability of the amine salt is limited by this hydrolysis. pitt.edu The salt will remain intact in the solid form but will exist in a pH-dependent equilibrium between the protonated and free amine forms when dissolved in water.

Advanced Applications in Organic Synthesis and Materials Science

Utilization as Synthetic Intermediates and Reagents

The spiro[5.5]undecane core is a valuable scaffold in the synthesis of complex molecules due to its inherent three-dimensionality and conformational rigidity. researchgate.net Spiro[5.5]undecan-5-amine;hydrochloride, with its strategically placed amine functionality, serves as a versatile synthetic intermediate for introducing this spirocyclic motif into larger, more complex structures. ontosight.ai Its potential applications span from the synthesis of pharmaceuticals to reagents for specialized chemical transformations. ontosight.ai The amine group provides a reactive handle for a wide array of chemical modifications, allowing for its incorporation into diverse molecular architectures.

Derivatives of spiro[5.5]undecane have been employed in the synthesis of various biologically active compounds and natural products. For instance, the spiro[5.5]undecane core is found in the chamigrene family of sesquiterpenes. researchgate.net Synthetic strategies towards these natural products often involve the construction of the spiro[5.5]undecane skeleton as a key step. researchgate.net Furthermore, spiro[5.5]undecane derivatives are utilized in the preparation of compounds with potential therapeutic applications, underscoring the importance of this structural motif in medicinal chemistry. wikipedia.orgnih.gov The synthesis of substituted spiro[5.5]undecane-1,5,9-triones has been explored for their potential as anticancer agents. researchgate.net

Design and Development of Chiral Spiro Ligands for Asymmetric Catalysis

The quest for highly efficient and selective catalysts for asymmetric synthesis has led to the design of a multitude of chiral ligands. Spirocyclic structures have emerged as privileged scaffolds in this domain due to their rigid nature, which can effectively translate chiral information to the catalytic center.

Spiro-bis(isoxazoline) (SPRIX) and Spiro-bis(pyrazole) Ligands

A notable class of chiral ligands derived from the spiro[5.5]undecane framework is the spiro-bis(isoxazoline) or SPRIX ligands. britannica.com These ligands have been synthesized from diethyl malonate in a multi-step process and have demonstrated the ability to coordinate with metals like copper(II). britannica.com A complex formed from a spiro[5.5]undecane-based SPRIX ligand and copper(II) triflate has been shown to catalyze the conjugate addition of diethylzinc (B1219324) to 2-cyclohexenone, producing (S)-3-ethyl-cyclohexanone with a significant enantiomeric excess. britannica.com

Similarly, spiro-bis(pyrazole) ligands have been developed. ikm.org.my The synthesis of these ligands often starts from spiro[4.4]nonane-1,6-dione, which is then converted to the bis(pyrazole) structure. ikm.org.my These chiral spiro-bis(pyrazole) ligands have been utilized in copper-catalyzed asymmetric glyoxylate-ene reactions. ikm.org.my

Ligand TypeSpiro BackboneApplicationCatalyst SystemAchieved Enantioselectivity
Spiro-bis(isoxazoline) (SPRIX)Spiro[5.5]undecaneConjugate addition of diethylzinc to 2-cyclohexenoneCu(OTf)₂54% ee
Spiro-bis(pyrazole)Spiro[4.4]nonaneAsymmetric glyoxylate-ene reactionCu(II)Not specified

Role of Spiro-Rigidity in Enantioselectivity Enhancement

The rigidity of the spirocyclic framework is crucial for achieving high levels of enantioselectivity in asymmetric catalysis. This rigidity minimizes the number of possible conformations of the metal-ligand complex, leading to a more defined and predictable chiral environment around the metal center. ikm.org.my This restricted conformational freedom enhances the facial discrimination of the prochiral substrate, resulting in a higher enantiomeric excess of the product. researchgate.net The C2-symmetric nature that can be imparted by suitable substitution on the spiro rings further contributes to the effectiveness of these ligands in asymmetric transformations. ikm.org.my The development of spirocyclic ligands has been a significant advancement in the field, enabling challenging asymmetric reactions to proceed with high selectivity.

Synthesis of Complex Polycyclic Architectures and Macrocycles

The spiro[5.5]undecane unit serves as a key building block in the construction of intricate polycyclic and macrocyclic structures. Its well-defined three-dimensional geometry can act as a template or a rigid core from which complex molecular architectures can be elaborated.

The chamigrene family of natural products, which are characterized by a spiro[5.5]undecane core, provides a clear example of the role of this scaffold in the synthesis of polycyclic systems. researchgate.net The synthesis of these molecules often involves a key step where the spirocycle is formed, for instance, through a base-catalyzed aldol (B89426) condensation. researchgate.net

Furthermore, the spiro[5.5]undecane framework has been incorporated into macrocyclic structures. Macrocycles are of significant interest in drug discovery and materials science due to their unique properties. The synthesis of macrocycles containing the 1,7-dioxaspiro[5.5]undecane motif has been reported, with applications in the preparation of fragments of marine toxins. nih.gov

Development of Photolabile Molecular Systems

Photolabile, or photocleavable, molecular systems are compounds that undergo a chemical transformation upon exposure to light. These systems have found applications in areas such as controlled drug release and photolithography. Spiro compounds have been utilized in the design of such systems.

Specifically, dithianes with a spiro structure, such as 2,4,8,10-tetrathiaspiro[5.5]undecane and 2,4-dithia-8,10-dioxaspiro[5.5]undecane, have been employed as photolabile tethers. researchgate.net These spiro-bis-dithianes can link two molecular fragments, which can then be released upon photoinduced fragmentation. researchgate.net This approach allows for the assembly and subsequent disassembly of molecular hosts, where the starting components can be recovered intact. researchgate.net This modular strategy has been applied to a variety of carbonyl compounds, including substituted benzaldehydes and formylated benzocrown ethers. researchgate.net

Incorporation into Novel Material Development (e.g., as yellow organic pigment, disperse dye)

The incorporation of unique molecular scaffolds into dyes and pigments can lead to novel materials with enhanced properties. While direct evidence for the use of "this compound" in commercially available dyes is not prominent in the literature, its chemical structure suggests its potential as a precursor for certain classes of dyes.

Organic pigments, such as yellow pigments, are often based on azo compounds. google.com Azo dyes are characterized by the -N=N- functional group, which forms the chromophore. wikipedia.org These dyes are synthesized through a diazotization reaction of a primary aromatic amine followed by coupling with a suitable coupling component. nih.gov The amine group in Spiro[5.5]undecan-5-amine makes it a candidate for such diazotization reactions, potentially leading to novel azo dyes with a spirocyclic core. The bulky and rigid spiro[5.5]undecane moiety could influence the photophysical properties, such as color, lightfastness, and solubility, of the resulting dye.

Disperse dyes are non-ionic dyes used for coloring hydrophobic fibers like polyester (B1180765). mdpi.com This class of dyes often consists of azo or anthraquinone (B42736) structures. britannica.comwikipedia.org Similar to organic pigments, the amine functionality of Spiro[5.5]undecan-5-amine could be utilized to create azo-based disperse dyes. The incorporation of a spirocyclic group could potentially improve the dye's affinity for polyester fibers and enhance its fastness properties.

Dye ClassKey ChromophorePotential Role of Spiro[5.5]undecan-5-amine
Yellow Organic PigmentAzo (-N=N-)As the diazo component via its amine group
Disperse DyeAzo or AnthraquinoneAs a precursor for the azo chromophore

Research into Biological Activity and Medicinal Chemistry Applications

General Overview of Biological Relevance of Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane scaffold, characterized by two cyclohexane (B81311) rings sharing a single carbon atom, represents a unique three-dimensional structure that has garnered significant attention in medicinal chemistry. nih.govacs.org This rigid, non-planar framework offers a distinct advantage in drug design by allowing for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com The inherent three-dimensionality of spirocycles, such as the spiro[5.5]undecane system, contributes to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular characteristic often associated with improved clinical success rates for drug candidates. bldpharm.com

The versatility of the spiro[5.5]undecane core allows for its incorporation into a wide array of molecular architectures, leading to compounds with diverse biological activities. researchgate.net Researchers have explored derivatives of this scaffold for their potential as antitumor, antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.net The unique conformational constraints imposed by the spirocyclic system can lead to novel interactions with protein binding sites that are not achievable with more flexible, linear, or planar molecules. nih.gov This has made the spiro[5.5]undecane scaffold a privileged structure in the development of novel therapeutics targeting a range of proteins, including ion channels and G-protein coupled receptors. nih.govnih.gov

Modulatory Effects on Ion Channels and Receptors

Influenza A Virus M2 Proton Channel Inhibition Mechanisms

Derivatives of the spiro[5.5]undecane scaffold have emerged as potent inhibitors of the influenza A virus M2 proton channel, a crucial target for antiviral therapy. nih.govnih.gov The M2 channel is a homotetrameric protein that facilitates the entry of protons into the viral particle, a necessary step for viral uncoating and replication. plos.org Amantadine (B194251) and rimantadine, early M2 channel inhibitors, have seen their clinical utility diminish due to the rapid emergence of resistant viral strains. researchgate.net

In the quest for new M2 inhibitors, a structure-activity relationship study identified 3-azaspiro[5.5]undecane hydrochloride as a highly potent inhibitor of the M2 channel. nih.gov This compound demonstrated an IC50 value of 0.92 ± 0.11 μM, representing a significant increase in potency compared to amantadine (IC50 = 16 μM). nih.govnih.gov

Solid-state NMR studies have provided insights into the inhibitory mechanism of these spiro-piperidine compounds. Compared to amantadine, 3-azaspiro[5.5]undecane hydrochloride induces a more uniform conformation of the M2 transmembrane domain. nih.gov It also reduces the dynamic disorder of the G34-I35 backbone region, which is located near the water-filled central cavity of the channel. nih.gov Furthermore, this spirocyclic inhibitor influences the dynamics and magnetic environment of a greater number of residues within the transmembrane helices, suggesting a more extensive binding interaction with the channel. nih.gov This enhanced interaction is believed to be a key factor in its superior inhibitory potency. nih.gov

Compound Target IC50 (μM) Fold Increase in Potency vs. Amantadine
3-azaspiro[5.5]undecane hydrochloride Influenza A M2 Proton Channel 0.92 ± 0.11 ~17.4
Amantadine Influenza A M2 Proton Channel 16 1

Neurokinin Receptor Antagonism (e.g., NK-1 receptor)

The spiro[5.5]undecane scaffold has been utilized in the design of antagonists for the neurokinin-1 (NK-1) receptor. nih.gov The NK-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. wikipedia.org Antagonism of the NK-1 receptor has been a therapeutic strategy for a variety of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety. wikipedia.orgnih.gov

A series of novel spiroketal-based NK-1 antagonists incorporating the spiro[5.5]undecane framework have been developed. nih.gov Modifications to the spiroether ring and the aromatic substituents of these compounds have led to the identification of derivatives with high affinity for the NK-1 receptor and excellent central nervous system penetration. nih.gov The rigid spirocyclic core is thought to properly orient the key pharmacophoric elements for optimal interaction with the receptor binding site. wikipedia.org

Compound ClassTargetKey Features
Spiro[5.5]undecane-based spiroketalsNeurokinin-1 (NK-1) ReceptorHigh affinity, excellent CNS penetration

Neuropeptide Y (NPY) Receptor Antagonism

Spirocyclic scaffolds, including those based on the spiro[5.5]undecane architecture, have been investigated for their potential as antagonists of the neuropeptide Y (NPY) receptors, particularly the Y5 receptor subtype. nih.gov NPY receptors are implicated in a range of physiological processes, and their modulation is a target for therapeutic intervention in various diseases. nih.gov

In a study aimed at developing treatments for obesity, a novel series of spirocyclic derivatives were synthesized and evaluated as NPY Y5 receptor antagonists. nih.gov Both cis and trans analogs of a spiro(cyclohexane-1,3'(1'H)-furo(3,4-c)pyridine) derivative demonstrated high potency in a Y5 receptor binding assay, with Ki values of less than or equal to 1 nM. nih.gov These compounds also exhibited good stability in human and rat liver microsome preparations. nih.gov

Compound AnalogsTargetBinding Affinity (Ki)
Cis and Trans Spirocyclic DerivativesNeuropeptide Y5 Receptor (NPY Y5R)≤ 1 nM

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Antagonism

The spiro[5.5]undecane framework is a key structural feature in a class of potent and competitive antagonists of the Gamma-Aminobutyric Acid Type A Receptor (GABAAR). nih.gov GABAARs are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. nih.gov

Specifically, compounds based on a 3,9-diazaspiro[5.5]undecane core have been identified as effective GABAAR antagonists. nih.gov A notable example is a structurally simplified m-methylphenyl analog which displayed a binding affinity in the high-nanomolar range (Ki = 180 nM). nih.gov This particular compound also demonstrated superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. nih.gov The spirocyclic benzamide (B126) moiety was found to be a critical structural element for the activity of these GABAAR ligands. nih.gov

CompoundTargetBinding Affinity (Ki)Selectivity
m-methylphenyl 3,9-diazaspiro[5.5]undecane analogGABAAR180 nMSuperior for α4βδ subtype vs. α1- and α2-containing subtypes

Enzyme Inhibition Studies

The spiro[5.5]undecane scaffold is a recurring motif in the discovery of potent and selective enzyme inhibitors, explored for its ability to introduce favorable three-dimensional structure and physicochemical properties into drug candidates. Research into derivatives of this core structure has revealed inhibitory activity against several key enzymes implicated in a range of diseases.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the initial step in fatty acid synthesis. Its inhibition is a therapeutic strategy for metabolic disorders. In the search for novel ACC inhibitors, series of spirocyclic-diamine based compounds have been developed. These derivatives were designed to mimic the structural rigidity and hydrogen-bonding patterns of other known inhibitors.

One study detailed the discovery of a lead spirodiamine compound that demonstrated significant biological activity. This compound was found to inhibit de novo lipogenesis in rat hepatocytes, showcasing its potential to modulate fatty acid synthesis.

Compound ClassBiological ActivityIC50 ValueAssay System
Spirocyclic-Diamine DerivativeInhibition of de novo lipogenesis0.30 μMRat Hepatocytes

Aldosterone (B195564) Synthase (CYP11B2) Inhibition

Aldosterone synthase (CYP11B2) is the enzyme responsible for the final steps of aldosterone biosynthesis. Elevated levels of aldosterone contribute to sodium and water retention, leading to increased blood pressure. nih.gov Consequently, inhibiting CYP11B2 is a promising approach for treating hypertension, particularly resistant hypertension. nih.govnih.gov

Research into novel antihypertensive therapies has led to the exploration of spiro-fused scaffolds as potent and selective CYP11B2 inhibitors. nih.gov Spirocyclic piperidine (B6355638) derivatives have been identified that exhibit potent inhibition of human CYP11B2. nih.gov These compounds demonstrated good selectivity over the closely related enzyme CYP11B1, which is crucial for avoiding interference with cortisol production. nih.govnih.gov An initial spirocyclic isoquinoline (B145761) compound showed potent inhibition of human CYP11B2, validating the spirocycle's tolerance within the enzyme's binding pocket and providing a foundation for further optimization of this class of inhibitors. nih.gov

Diglyceride Acyltransferase Inhibition

Diacylglycerol O-acyltransferase (DGAT) is a key enzyme in the synthesis of triglycerides. nih.gov Inhibition of DGAT1 is pursued as a potential treatment for metabolic diseases. nih.gov The scientific literature on DGAT1 inhibitors has largely focused on specific chemical scaffolds, such as those containing a carboxylic acid moiety. nih.govnih.gov Extensive research has been conducted on the design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. nih.gov While novel spirocyclic DGAT1 inhibitors containing an oxadiazole motif have been designed and evaluated, the specific spiro[5.5]undecan-5-amine core is not prominently featured in this area of research in the reviewed literature. bohrium.com

Protein Tyrosine Phosphatase 2 (SHP2) Inhibition

Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway. nih.govgoogleapis.comrsc.orgnih.gov Hyperactivation of SHP2 is linked to various cancers and developmental disorders, making it a significant target for therapeutic intervention. nih.govgoogleapis.com

While many SHP2 inhibitors target the enzyme's catalytic site, recent breakthroughs have come from the discovery of allosteric inhibitors that stabilize an inactive conformation of the enzyme. nih.govrsc.orgnih.gov Notably, compounds incorporating an azaspiro[4.5]decane scaffold, a structure related to spiro[5.5]undecane, have been identified as potent allosteric SHP2 inhibitors. nih.gov One such compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one, binds to the allosteric pocket to stabilize the auto-inhibited state of SHP2. nih.gov Patents have also described compounds containing 1,9-diazaspiro[5.5]undecane and 8-azaspiro[4.5]decane motifs designed as SHP2 inhibitors. googleapis.com

Compound ScaffoldInhibition TypeTargetTherapeutic Interest
2-oxa-8-azaspiro[4.5]decaneAllostericSHP2Cancer, Developmental Disorders nih.gov
1,9-diazaspiro[5.5]undecaneNot SpecifiedSHP2Diseases with aberrant SHP2 activity googleapis.com

Immunomodulatory Properties

The immune system's complex signaling networks present numerous targets for therapeutic modulation. Spirocyclic compounds have been investigated for their potential to interact with various components of the immune system.

Effects on T-Cell Proliferation

The modulation of T-cell activation and proliferation is a cornerstone of immunotherapy. SHP2, a target of some spiro compounds, is known to be involved in modulating the activation of T cells, making it a target in immuno-oncology. nih.gov Furthermore, research into other spirocyclic structures has revealed immunomodulatory potential. For instance, a spiro-acridine compound was found to have an antitumor effect involving the modulation of cytokines such as TNF-α, IL-1β, and IFN-γ. nih.gov Additionally, studies on 3,9-diazaspiro[5.5]undecane-based compounds have included evaluations of their effects on T-cell populations using flow cytometry. soton.ac.uk However, direct and detailed studies focusing specifically on the effects of Spiro[5.5]undecan-5-amine;hydrochloride on T-cell proliferation are not extensively detailed in the reviewed scientific literature.

Investigations into Antimicrobial and Antifungal Potential

The unique three-dimensional structure of the spiro[5.5]undecane scaffold has prompted significant research into its potential as a core component of novel antimicrobial and antifungal agents. By incorporating this motif into known pharmacophores or as a standalone backbone for new derivatives, scientists aim to develop compounds with improved potency, altered spectrum of activity, and the ability to overcome existing resistance mechanisms.

Antibacterial Spectrum and Potency (e.g., ciprofloxacin (B1669076) derivatives)

A significant area of investigation has been the modification of existing antibiotics, such as the potent fluoroquinolone ciprofloxacin, by replacing its native piperazine (B1678402) ring with spirocyclic amine appendages. Research into derivatives of 1-oxa-9-azaspiro[5.5]undecane, a related spirocyclic structure, has yielded ciprofloxacin congeners with a notably different antibacterial profile compared to the parent drug.

Further studies on different spirocyclic amine peripheries, such as 6-azaspiro[3.4]octane and 2-azaspiro[4.4]nonane, also resulted in potent antibacterial agents. However, these more compact spirocycles yielded compounds with a different activity spectrum, showing no activity against Pseudomonas aeruginosa, a target of the parent ciprofloxacin. This highlights the critical role of the spirocyclic moiety's structure and size in determining the antibacterial profile and potency.

Bacterial StrainCompound TypeObserved Potency
Acinetobacter baumannii 987® (Gram-negative)1-oxa-9-azaspiro[5.5]undecane ciprofloxacin derivativesEqual or higher potency than ciprofloxacin
Bacillus cereus 138® (Gram-positive)1-oxa-9-azaspiro[5.5]undecane ciprofloxacin derivativesEqual or higher potency than ciprofloxacin
ESKAPE Pathogens (various)6-azaspiro[3.4]octane ciprofloxacin derivativesPotency comparable to ciprofloxacin against some pathogens
Pseudomonas aeruginosaSpirocyclic pyrrolidine (B122466) ciprofloxacin derivativesNo activity observed

Antimycobacterial Efficacy

The spirocyclic framework has also been explored for its potential against mycobacteria, the causative agents of tuberculosis. Research into spiro-pyrrolizine and pyrrolidine derivatives of tryptanthrin (B1681603) has shown significant activity against Mycobacterium tuberculosis (MTB). One particular derivative displayed a minimum inhibitory concentration (MIC) of 0.6 µg/ml against MTB, indicating high potency. Additionally, adamantyl-based cyclohexane diamine derivatives, which share structural similarities with spirocyclic amines, have also demonstrated antibacterial properties against Mycobacterium tuberculosis. This suggests that the rigid, three-dimensional nature of such cyclic and spirocyclic structures may be beneficial for designing new antimycobacterial agents.

Fungicidal Properties

Investigations have extended to the antifungal potential of compounds incorporating spirocyclic moieties. A new class of spiro pyrrolidines was screened for activity against four dermatophytic fungi and demonstrated notable antifungal effects. nih.gov Similarly, other studies on functionally substituted spirocyclic cyclohexane derivatives reported weak to moderate antifungal activity. researcherslinks.com Spiro-pyrrolizine and pyrrolidine derivatives of tryptanthrin also displayed significant activity against various fungal strains, with some compounds showing the highest activity among those tested. researchgate.net These findings indicate that the spiro scaffold is a viable starting point for the development of novel fungicidal compounds.

Anticancer Research Avenues

The rigid orientation of substituents afforded by the spiro[5.5]undecane core makes it an attractive scaffold in the design of anticancer agents. Research has focused on the ability of its derivatives to inhibit the growth of cancer cells and trigger programmed cell death, or apoptosis.

Activation of Apoptotic Pathways

Several studies on various spiro compounds have confirmed their ability to induce apoptosis in cancer cells through multiple pathways. nih.govnih.gov For example, treatment of breast cancer cells with spiro [hydantoin-isoxazole] and spiro [hydantoin-oxazepine] led to an increase in the expression of pro-apoptotic genes like caspase 3 and BAX. nih.gov In another study, a promising spiro-pyrrolopyridazine derivative, SPP10, was found to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and cytochrome c. nih.gov While these studies confirm the pro-apoptotic potential of spiro compounds, specific research detailing the activation of the CHOP pathway by spiro[5.5]undecane derivatives is not prominently available in the reviewed literature.

Inhibition of Cell Proliferation and Induction of Apoptosis (e.g., in Hepatocellular Carcinoma cells)

Hepatocellular carcinoma (HCC) has been a specific target for newly synthesized spiro[5.5]undecane derivatives. researchgate.net Novel diazaspiro undecane (B72203) derivatives (DiUD) have been synthesized and evaluated for their cytotoxic activity against the liver adenocarcinoma cell line SK-HEP-1. researchgate.net The results showed that different substitutions on the spiro scaffold led to varying degrees of cytotoxicity, with p-fluorophenyl and phenyl-substituted compounds being the most effective. researchgate.net

Another study focused on the synthesis of a specific derivative, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, and tested its effect on the viability of SK-Hep1 cells. dergipark.org.tr The compound demonstrated a significant anti-cancer effect on the liver cancer cells, underscoring the potential of the spiro[5.5]undecane framework as a basis for new chemotherapeutic agents for HCC. dergipark.org.tr

Compound TypeCell LineIC50 Value (µg/ml)
p-fluorophenyl substituted diazaspiro undecaneSK-HEP-1 (Hepatocellular Carcinoma)47.46
phenyl substituted diazaspiro undecaneSK-HEP-1 (Hepatocellular Carcinoma)46.31
thiophene substituted diazaspiro undecaneSK-HEP-1 (Hepatocellular Carcinoma)109
5-methyl furyl substituted diazaspiro undecaneSK-HEP-1 (Hepatocellular Carcinoma)125

Future Research Directions and Emerging Opportunities

Development of Highly Stereoselective Synthetic Routes for Complex Architectures

The creation of spiro[5.5]undecane structures with specific stereochemistry is an area of active research. While a definitive synthetic pathway for Spiro[5.5]undecan-5-amine hydrochloride is not extensively documented, plausible stereoselective routes can be extrapolated from existing methodologies for similar spirocyclic systems. A logical precursor for this compound is spiro[5.5]undecan-5-one. The introduction of the amine group at the C-5 position could be achieved through stereoselective reductive amination. This method involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the amine. The stereochemical outcome of this reaction can be influenced by the choice of reducing agent and reaction conditions.

Advanced synthetic strategies that could be adapted for the stereocontrolled synthesis of Spiro[5.5]undecan-5-amine and its derivatives include:

Organocatalysis: Chiral catalysts can facilitate asymmetric transformations, guiding the formation of a specific enantiomer or diastereomer.

Enzymatic Reactions: Biocatalytic methods, such as the use of transaminases, offer a highly selective means of converting ketones to chiral amines. A novel enzymatic protocol using D-aminoacylase has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding predominantly cis isomers researchgate.net.

Lewis Acid-Promoted Spiroannulation: This method has been reported for the stereoselective synthesis of spiro[5.5]undecane systems and could potentially be adapted to incorporate an amino group or a precursor researchgate.net.

The inherent chirality of the spiro[5.5]undecane skeleton itself presents both a challenge and an opportunity for creating complex, three-dimensional molecules with precise spatial arrangements of functional groups.

Exploration of Novel Spirocyclic Derivatives with Enhanced Functionality

The spiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous natural products and biologically active compounds dergipark.org.trnih.gov. This suggests that derivatives of Spiro[5.5]undecan-5-amine could exhibit a wide range of biological activities. By modifying the core structure, researchers can explore novel derivatives with enhanced functionality.

Key areas for derivatization and their potential applications include:

N-Substitution: The primary amine of Spiro[5.5]undecan-5-amine provides a ready handle for a variety of chemical modifications. Acylation, alkylation, or arylation of the amine can lead to a diverse library of amides, secondary, and tertiary amines, each with potentially unique pharmacological profiles.

Ring Functionalization: Introduction of additional functional groups on the cyclohexane (B81311) rings can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its interaction with biological targets.

Heterocyclic Spirocycles: Replacing one of the cyclohexane rings with a heterocycle can introduce new pharmacophoric features. For instance, 1,9-diazaspiro[5.5]undecanes have been investigated for the treatment of obesity and pain nih.gov.

The following table summarizes some biologically active spiro[5.5]undecane derivatives, highlighting the potential for this structural class:

Derivative ClassBiological ActivityReference
1,9-Diazaspiro[5.5]undecanesTreatment of obesity, pain, immune system, cardiovascular, and psychotic disorders nih.gov
Spiro[5.5]undecane-1,5,9-trionesHIV-1 inhibition rsc.org
Substituted spirocyclic cyclohexane derivativesAffinity for µ-opioid and ORL-1 receptors (pain treatment)
7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneAnticancer activity dergipark.org.tr

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Advanced computational modeling is a powerful tool for predicting the structure-activity relationships (SAR) of novel compounds, thereby accelerating the drug discovery process. For Spiro[5.5]undecan-5-amine and its derivatives, computational methods can provide valuable insights into how structural modifications affect biological activity.

Key computational approaches and their applications include:

Molecular Docking: This technique can predict the binding orientation of a ligand within the active site of a biological target. For spiro[5.5]undecane derivatives, docking studies can help identify potential protein targets and elucidate the molecular basis of their activity nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of untested derivatives of Spiro[5.5]undecan-5-amine.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries of spiro[5.5]undecane derivatives to identify potential hits.

In Silico ADME-Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of compounds. In silico screening can help prioritize derivatives with favorable drug-like properties for further development researchgate.netnih.govbiosolveit.de.

The rigid, three-dimensional nature of the spiro[5.5]undecane scaffold makes it particularly well-suited for computational analysis, as it reduces the conformational complexity that can challenge the accuracy of these methods enamine.netnih.gov.

Integration of Spiro[5.5]undecan-5-amine;hydrochloride in Next-Generation Materials

The unique three-dimensional and rigid structure of spiro compounds makes them attractive building blocks for the development of next-generation materials with novel properties ontosight.ai. The spiro[5.5]undecane framework, in particular, offers a robust and sterically demanding core that can be functionalized for various material applications.

Potential areas for the integration of Spiro[5.5]undecan-5-amine and its derivatives include:

Organic Electronics: Spiro-configured compounds are a significant class of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and solar cells rsc.orgwalshmedicalmedia.comresearchgate.netacs.org. The spiro-linkage helps to improve the morphological stability and processability of these materials while maintaining their electronic properties researchgate.netacs.org. The amine functionality of Spiro[5.5]undecan-5-amine could be utilized to tune the electronic properties of such materials.

Polymers: Incorporation of the spiro[5.5]undecane unit into polymer backbones could lead to materials with enhanced thermal stability and specific mechanical properties. The amine group can serve as a reactive site for polymerization or as a point of attachment for cross-linking agents.

Functional Materials: The ability to introduce various functional groups onto the spiro[5.5]undecane scaffold opens up possibilities for creating materials with tailored properties for applications in sensing, catalysis, and separation technologies.

The hydrochloride salt form of Spiro[5.5]undecan-5-amine suggests a potential for creating materials with interesting ionic conductivity or self-assembly properties in aqueous media.

Untapped Biological Target Identification and Validation

The structural novelty and three-dimensionality of spirocyclic compounds make them ideal candidates for screening against a wide range of biological targets to identify novel therapeutic agents nih.govresearchgate.netresearchgate.net. Screening libraries of spiro[5.5]undecane derivatives, including those based on Spiro[5.5]undecan-5-amine, could lead to the discovery of compounds with novel mechanisms of action.

Strategies for identifying and validating new biological targets include:

High-Throughput Screening (HTS): Screening large libraries of spiro[5.5]undecane derivatives against panels of biological targets, such as enzymes, receptors, and ion channels, can identify novel hits lifechemicals.comspirochem.com.

Phenotypic Screening: This approach involves testing compounds for their effects on cell-based assays that model a particular disease state. Phenotypic screening can identify compounds that act through novel or unknown mechanisms nih.gov. For example, novel spirooxindoles have been identified with potential cytotoxic activity against triple-negative breast cancer cells nih.gov.

Chemical Proteomics: This technique uses chemical probes to identify the protein targets of a bioactive compound within a complex biological system. A derivative of Spiro[5.5]undecan-5-amine could be modified to create a probe for target identification studies nih.gov.

The spiro[5.5]undecane scaffold has been found in compounds active against a variety of targets, including G protein-coupled receptors (GPCRs) researchgate.net. The vast and underexplored chemical space of spiro[5.5]undecane derivatives represents a significant opportunity for the discovery of new medicines for a wide range of diseases.

Q & A

Basic Research Question

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–254 nm) and C18 columns .
  • Spectroscopy: 1^1H NMR (D2_2O or CDCl3_3) for amine proton integration; FT-IR for amine N-H stretches (~3300 cm1^{-1}) .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via TLC or mass spectrometry .

How should in vivo studies be designed to evaluate the pharmacological effects of Spiro[5.5]undecan-5-amine hydrochloride?

Advanced Research Question

  • Dose Escalation: Start with murine models (e.g., C57BL/6 mice) at 1–10 mg/kg, adjusting for bioavailability and plasma half-life .
  • Endpoint Selection: Include biomarkers like lipid peroxidation (MDA assay) for ferroptosis inhibition or microdialysis for CNS penetration .
  • Ethical Compliance: Adhere to NIH guidelines for humane endpoints and sample-size calculations (power ≥80%) .

What environmental impact assessments are required for Spiro[5.5]undecan-5-amine hydrochloride given limited ecotoxicological data?

Advanced Research Question

  • Tiered Testing: Begin with Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
  • Read-Across Analysis: Use data from structurally similar amines (e.g., cyclohexylamine) to estimate biodegradation (BIOWIN models) .
  • Mitigation Strategies: Implement waste neutralization (pH 6–8) and adsorption onto activated carbon .

How can spectroscopic methods distinguish Spiro[5.5]undecan-5-amine hydrochloride from its regioisomers?

Basic Research Question

  • NMR: Compare coupling constants in 1^1H NMR; spirocyclic protons exhibit distinct splitting patterns (e.g., AB quartets) .
  • X-ray Crystallography: Resolve spatial arrangement of the spiro junction and amine group .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C11_{11}H22_{22}ClN) and excludes contaminants .

What strategies optimize enantioselective synthesis of Spiro[5.5]undecan-5-amine hydrochloride?

Advanced Research Question

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen’s salen complexes for asymmetric induction .
  • Kinetic Resolution: Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Dynamic Kinetic Asymmetric Transformation (DYKAT): Leverage equilibrium shifts between diastereomeric intermediates .

How can researchers address conflicting data in structure-activity relationship (SAR) studies of this compound?

Advanced Research Question

  • Multivariate Analysis: Apply Partial Least Squares (PLS) regression to correlate substituent effects (e.g., logP, steric bulk) with activity .
  • Crystallographic Studies: Resolve binding modes in target proteins (e.g., GPX4 for ferroptosis inhibition) .
  • Machine Learning: Train models on PubChem BioAssay data to predict novel derivatives with improved efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.